[4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl]methanamine dihydrochloride
Overview
Description
[4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C7H12N4OS·2HCl and a molecular weight of 273.19 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl]methanamine dihydrochloride typically involves the reaction of 1,3,4-thiadiazole derivatives with morpholine derivatives under specific conditions. The reaction conditions may include the use of a suitable solvent, temperature control, and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different chemical and biological properties, making them useful for various applications.
Scientific Research Applications
Chemistry: In chemistry, [4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl]methanamine dihydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains. Its biological activity makes it a candidate for further research in the development of new antibiotics and antifungal drugs.
Medicine: In the medical field, the compound's antimicrobial properties can be harnessed for the treatment of infections. Its ability to inhibit the growth of pathogens makes it a promising candidate for drug development.
Industry: In the chemical industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which [4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl]methanamine dihydrochloride exerts its effects involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The molecular targets and pathways involved include the inhibition of essential enzymes and the disruption of metabolic processes in the pathogens.
Comparison with Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole nucleus and exhibit similar antimicrobial properties.
Morpholine derivatives: Compounds containing the morpholine moiety can have similar chemical reactivity and biological activity.
Uniqueness: What sets [4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl]methanamine dihydrochloride apart from other similar compounds is its specific combination of the thiadiazole and morpholine moieties
Properties
IUPAC Name |
[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4OS.2ClH/c8-3-6-4-11(1-2-12-6)7-10-9-5-13-7;;/h5-6H,1-4,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUHOEUHXJEGNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NN=CS2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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